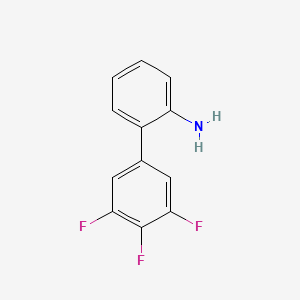

2-(3,4,5-Trifluorophenyl)aniline

説明

Contextualizing Fluorinated Anilines in Organic Synthesis and Applications

Fluorinated anilines are a class of organic compounds that have found extensive use as intermediates in the production of pharmaceuticals and agrochemicals. sigmaaldrich.com The incorporation of fluorine atoms into the aniline (B41778) structure can significantly alter the molecule's properties, including its stability, lipophilicity, and reactivity. nih.gov For instance, the presence of electron-withdrawing fluorine atoms can influence the acidity of the amine group and the reactivity of the aromatic ring.

The synthesis of fluorinated anilines can be achieved through various methods, including the nitration of fluorinated aromatic compounds followed by reduction, or through halogen-exchange (Halex) reactions. sigmaaldrich.com These compounds are crucial starting materials for a wide range of chemical transformations.

Significance of Biphenyl (B1667301) Amine Scaffolds in Modern Chemistry

Biphenyl amine scaffolds are prevalent in a multitude of biologically active compounds and functional materials. spectrabase.com The biphenyl framework provides a rigid and tunable platform that can be functionalized to interact with specific biological targets. The amino group in these scaffolds can act as a key hydrogen bond donor or acceptor, or as a point for further chemical modification. The presence of this structural motif is common in many marketed drugs and natural products. spectrabase.com

Detailed Research Findings on 2-(3,4,5-Trifluorophenyl)aniline

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a prevalent method, involving the reaction of a boronic acid derivative with a halide in the presence of a palladium catalyst. nih.gov One patented method describes the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine through the coupling of 3,4,5-trifluorobenzeneboronic acid with a nitrile compound, followed by hydrolysis and degradation. rsc.org Another approach involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with o-chloroaniline, also utilizing a palladium catalyst in what is known as a Buchwald-Hartwig amination.

The reactivity of this compound is largely centered around its primary amine group and the potential for further functionalization of its aromatic rings. The amine group can undergo a variety of reactions, including acylation and alkylation, to produce a diverse range of derivatives.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. While detailed spectra are found in specialized databases, a summary of key identifiers is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₈F₃N |

| Molecular Weight | 223.19 g/mol |

| CAS Number | 915416-45-4 |

| IUPAC Name | This compound |

This data is compiled from multiple sources. chemicalbook.comhmdb.ca

Applications in Chemical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of other chemical compounds.

Medicinal Chemistry: While research on the direct biological activity of this compound is ongoing, studies have shown that its derivatives possess significant biological potential. For instance, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, synthesized from this precursor, have demonstrated notable growth inhibition against several cancer cell lines. It has also been observed to interact with cytochrome P450 enzymes, which are critical in the metabolism of foreign compounds.

Structure

3D Structure

特性

IUPAC Name |

2-(3,4,5-trifluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIKVBVUYPQUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60658041 | |

| Record name | 3',4',5'-Trifluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60658041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915416-45-4 | |

| Record name | 2-(3,4,5-Trifluorophenyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915416-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluoro-2'-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915416454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4',5'-Trifluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60658041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5'-trifluorobiphenyl-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIFLUORO-2'-AMINOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10XDA3W53S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 3,4,5 Trifluorophenyl Aniline

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C-C bonds in modern organic synthesis. nih.gov These methods are favored for their mild reaction conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.gov

The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed reactions, creating a carbon-carbon bond between an organohalide and an organoboron compound. nih.govlibretexts.org This reaction is particularly well-suited for the synthesis of biaryl compounds like 2-(3,4,5-Trifluorophenyl)aniline. tcichemicals.com The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org For the synthesis of the target compound, this would typically involve the reaction of a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with 3,4,5-trifluorophenylboronic acid.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Substrates with unprotected ortho-anilines can be challenging, making the optimization of the catalytic system critical for achieving high yields. nih.gov

Catalysts and Ligands: The development of catalyst systems aims to enhance reactivity and stability. libretexts.org For challenging couplings involving ortho-substituted anilines, specialized catalysts and ligands are often required. For instance, studies on unprotected ortho-bromoanilines have shown that preformed palladacycle catalysts, such as CataXCium A Pd G3, can be uniquely effective. nih.gov These advanced catalysts often feature electron-rich and sterically bulky phosphine (B1218219) ligands that facilitate the oxidative addition step and promote high turnover numbers. libretexts.orgorganic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has also gained prominence, as they form highly stable and active Pd(II) precatalysts that are effective in various cross-coupling reactions. nih.gov

Solvents and Bases: The choice of solvent and base is also crucial. A screen of conditions for coupling ortho-bromoanilines revealed that solvents like 2-MeTHF can provide significant increases in yield compared to more traditional solvents like dioxane or toluene. nih.gov The base facilitates the transmetalation step; common choices include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄), with the selection often depending on the specific substrates and catalyst system. nih.govresearchgate.net

Interactive Table: Optimization of Suzuki-Miyaura Coupling for a Model o-Bromoaniline Substrate

| Entry | Catalyst | Base | Solvent | Yield (%) |

| 1 | CataCXium A palladacycle | Cs₂CO₃ | Dioxane/H₂O | 51 |

| 2 | CataCXium A palladacycle | Cs₂CO₃ | EtOAc/H₂O | <10 |

| 3 | CataCXium A palladacycle | Cs₂CO₃ | PhMe/H₂O | 25 |

| 4 | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 95 |

Data derived from a study on a model ortho-bromoaniline substrate, demonstrating the significant impact of solvent choice on reaction yield. nih.gov

Regioselectivity refers to the control of which position on a molecule reacts when multiple potential sites exist. In the synthesis of this compound from monosubstituted precursors like 2-bromoaniline and 3,4,5-trifluorophenylboronic acid, the regioselectivity is inherently defined by the starting materials.

However, if a di- or poly-halogenated aniline (B41778) were used as a precursor, controlling the site of the coupling becomes a significant challenge. The outcome of such reactions is governed by a combination of electronic, steric, and reaction condition factors. rsc.orgnih.gov

Electronic Effects: The intrinsic electrophilicity of the carbon-halogen bonds plays a major role. In many heteroaryl systems, there is a predictable order of reactivity based on the electronic nature of the ring positions. rsc.org

Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the palladium catalyst, directing the reaction to a less hindered position. rsc.orgnih.gov

Ligand and Catalyst Control: The choice of ligand can decisively influence regioselectivity. Sterically hindered and electron-rich phosphine ligands can alter the preference of the catalyst for one site over another, sometimes overriding the intrinsic electronic preferences of the substrate. rsc.orgnih.gov For example, in the coupling of 2,4-dichloropyridine, different ligands can favor coupling at either the C2 or C4 position. nih.gov

While Suzuki-Miyaura coupling is a prominent method, other transition-metal-catalyzed reactions can also be employed to form the key aryl-aryl bond.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. An approach for synthesizing this compound utilizes a Negishi cross-coupling of a trifluorophenylzinc species with a 2-chloroaniline (B154045) derivative. chemicalbook.com In one specific method, a 3,4,5-trifluorophenylmagnesium bromide (a Grignard reagent) is first converted to the corresponding organozinc species with zinc chloride. This is then coupled with a protected 2-chloroaniline, such as phenylmethylideneamino-2-chlorobenzene, in the presence of a palladium catalyst. chemicalbook.com

Goossen-Type Decarboxylative Coupling: This method couples carboxylic acids with aryl halides, offering an alternative to organoboron or organozinc reagents. Such Pd/Cu-catalyzed decarboxylative cross-couplings have been successfully applied in the agrochemical industry for the synthesis of similar biarylaniline structures. chemicalbook.com

Interactive Table: Comparison of C-C Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Halide/Leaving Group | Key Catalyst(s) |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | -Br, -I, -Cl, -OTf | Palladium |

| Negishi | Organozinc | -Cl, -Br, -I | Palladium or Nickel |

| Decarboxylative | Carboxylic Acid | -Br, -I | Palladium/Copper |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

Radical Coupling Routes for C-N Bond Formation

The outline mentions radical coupling for C-N bond formation. However, the primary challenge in synthesizing this compound is the formation of the C-C bond that connects the two aromatic rings. A relevant radical approach that achieves this C-C bond formation is the Gomberg-Bachmann reaction. This method involves the regioselective radical arylation of aniline. chemicalbook.com In this context, aniline would react with a diazonium salt derived from 3,4,5-trifluoroaniline, or alternatively with 3,4,5-trifluorophenylhydrazine, to form the desired biaryl structure. chemicalbook.com The exploration of radical methods is an area of growing interest in synthetic chemistry, offering pathways that are complementary to traditional transition-metal-catalyzed reactions. manchester.ac.uk

Multi-Step Synthesis from Precursor Molecules

Complex molecules are often assembled through a sequence of reactions. utdallas.edulibretexts.org A documented multi-step synthesis of this compound avoids the direct coupling of an unprotected aniline, instead utilizing a protecting group strategy. chemicalbook.com This approach can improve solubility, prevent side reactions, and facilitate purification.

One such synthesis begins with the formation of a Grignard reagent, 3,4,5-trifluorophenylmagnesium bromide, which is then transmetalated with zinc chloride. This organozinc compound is coupled with phenylmethylideneamino-2-chlorobenzene, which is a Schiff base (or imine) derived from 2-chloroaniline and benzaldehyde. The imine group serves to protect the aniline's amino functionality during the palladium-catalyzed Negishi coupling reaction. After the C-C bond is formed, the protecting group is removed by acid hydrolysis (e.g., with sulfuric acid), which also removes the benzaldehyde, to yield the final product, this compound. chemicalbook.com This sequence highlights the strategic use of protection-deprotection steps within a multi-step synthesis. utdallas.edu

Interactive Table: Example of a Multi-Step Synthesis Pathway

| Step | Reactants | Reagents/Catalyst | Purpose |

| 1 | 3,4,5-trifluorobromobenzene | Mg | Formation of Grignard reagent |

| 2 | 3,4,5-trifluorophenylmagnesium bromide | ZnCl₂ | Transmetalation to organozinc species |

| 3 | Organozinc species, Phenylmethylideneamino-2-chlorobenzene | Palladium Catalyst (e.g., PEPPSI-IPr) | C-C bond formation (Negishi Coupling) |

| 4 | Protected biaryl-imine intermediate | H₂SO₄, H₂O | Hydrolysis (deprotection) of the imine to yield the final aniline product |

This table outlines a multi-step synthetic route to the target compound involving protection, cross-coupling, and deprotection. chemicalbook.com

Development of Scalable and Continuous Flow Synthesis Processes

The development of scalable and continuous flow synthesis processes is crucial for the efficient and safe production of this compound and other fluorinated biaryl compounds on an industrial scale. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters.

For the synthesis of fluorinated compounds, flow chemistry enables the use of hazardous reagents and the handling of unstable intermediates in a more controlled manner, as they are generated and consumed in situ within a small reactor volume. nih.gov This approach is particularly beneficial for reactions involving fluorinated greenhouse gases, allowing for their efficient use in fluoroalkylations.

While specific continuous flow processes for this compound are not extensively detailed in publicly available research, the principles have been applied to structurally similar molecules. For instance, a patent describes a synthetic route for 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine that is suitable for large-scale industrial production, implying the potential for scalable processes. This method focuses on high yields and mild reaction conditions, making it amenable to industrial application.

Furthermore, continuous flow systems have been successfully employed in the synthesis of other complex molecules, including anticancer drugs and fluorinated α-amino acids. chemistryviews.orgnih.gov These processes often involve multiple steps telescoped into a continuous sequence, eliminating the need for intermediate isolation and purification. chemistryviews.orgnih.gov The use of microreactors, such as those made from fluorinated ethylene propylene (FEP) tubing, allows for precise control of reaction conditions and residence times. nih.gov

The application of continuous flow technology to the synthesis of this compound would likely involve palladium-catalyzed cross-coupling reactions, which are common for the formation of biaryl linkages. Flow systems can enhance the efficiency and safety of such reactions, which can be exothermic and require careful temperature control. The ability to easily scale up production by extending the operation time of the flow reactor makes this a highly attractive strategy for the commercial synthesis of this and other valuable fluorinated compounds.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often requires process re-optimization | Scaled by running the process for longer |

| Safety | Higher risk with hazardous reagents and exotherms | Improved safety due to small reactor volume |

| Heat & Mass Transfer | Can be limited | Enhanced |

| Control | Less precise control over parameters | Precise control of temperature, pressure, time |

| Intermediate Isolation | Often necessary | Can often be avoided (telescoped reactions) |

Reactivity and Advanced Chemical Transformations of 2 3,4,5 Trifluorophenyl Aniline

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Aromatic substitution reactions are fundamental to modifying the core structure of 2-(3,4,5-Trifluorophenyl)aniline. The outcome of these reactions is heavily dependent on which ring is targeted and the nature of the attacking species (electrophile or nucleophile).

Electrophilic Aromatic Substitution (EAS): The amino group (-NH₂) of the aniline (B41778) moiety is a powerful activating group that directs incoming electrophiles to the ortho and para positions of its own ring. wikipedia.orgbyjus.comucalgary.ca This is due to the donation of the nitrogen's lone pair of electrons into the aromatic π-system, which increases the electron density at these positions. byjus.com However, the reactivity of the aniline ring in this compound is significantly tempered by the presence of the strongly electron-withdrawing 3,4,5-trifluorophenyl group. This group deactivates the entire molecule towards electrophilic attack.

Furthermore, electrophilic aromatic substitutions like nitration or sulfonation are often carried out in strong acidic media. byjus.com Under these conditions, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. byjus.com To achieve controlled substitution, the amine is often "protected" by converting it into an amide (e.g., an acetanilide). The amide group is less activating than a free amino group but still directs substitution to the ortho and para positions, preventing polysubstitution and side reactions. ucalgary.ca

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a pathway favored on electron-poor aromatic rings containing a good leaving group. wikipedia.org The 3,4,5-trifluorophenyl ring of the title compound is highly susceptible to SNAr reactions due to the strong inductive effect of the three fluorine atoms, which lowers the electron density of the ring. nih.gov In principle, a strong nucleophile could attack this ring and displace one of the fluorine atoms. Polyfluoroarenes are known to react with nucleophiles such as alcohols or amines to form ether and aniline derivatives, respectively. nih.gov

Conversely, the aniline ring is electron-rich and thus highly resistant to nucleophilic attack unless it is substituted with powerful electron-withdrawing groups at the ortho and/or para positions relative to a leaving group. libretexts.org

| Ring System | Reaction Type | Reactivity | Directing Effect of Existing Substituent | Governing Factors |

|---|---|---|---|---|

| Aniline Ring | Electrophilic (EAS) | Deactivated | -NH₂ is o,p-directing; -NH₃⁺ is m-directing | The -NH₂ group is activating, but the trifluorophenyl group is strongly deactivating. Protonation of the amine under acidic conditions creates a deactivating -NH₃⁺ group. byjus.comucalgary.ca |

| Trifluorophenyl Ring | Nucleophilic (SNAr) | Activated | Not applicable (attack occurs at carbon bearing a fluorine) | The three electron-withdrawing fluorine atoms make the ring highly electrophilic and susceptible to nucleophilic attack. nih.gov |

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline functional group can undergo a variety of transformations, including conversions to other nitrogen-containing functional groups and modifications to the aromatic ring.

Amide Formation: The conversion of anilines to amides is a cornerstone of organic synthesis, typically proceeding through N-acylation rather than direct oxidation. This reaction involves treating the aniline with an acylating agent like an acyl chloride or anhydride. For instance, reacting this compound with agents such as chloroacetyl chloride can produce the corresponding amide. researchgate.net This transformation is crucial for protecting the amino group during other reactions, such as electrophilic aromatic substitution. ucalgary.ca

Nitrile Formation: While direct oxidation of an aniline to a nitrile is not a standard method, nitriles can be synthesized from anilines via a two-step sequence involving the diazotization of the primary amine. In the first step, the aniline is treated with a nitrosating agent, such as nitrosylsulphuric acid, to form a diazonium salt. google.com In the second step, known as the Sandmeyer reaction, this intermediate is reacted with a cyanide salt, typically in the presence of a copper(I) catalyst, to yield the corresponding benzonitrile. google.com This method allows for the replacement of the amino group with a nitrile group.

| Target Functional Group | Reaction Type | Key Reagents | General Description |

|---|---|---|---|

| Amide | N-Acylation | Acyl chloride, Acetic anhydride | The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent to form an amide bond. researchgate.net |

| Nitrile | Diazotization followed by Sandmeyer Reaction | 1. NaNO₂/H⁺ or Nitrosylsulphuric acid 2. CuCN/NaCN | The amine is converted to a diazonium salt, which is an excellent leaving group (N₂) and is subsequently displaced by a cyanide nucleophile. google.com |

The synthesis of this compound itself often involves a reduction step. A common route is the catalytic reduction of the corresponding nitro compound, 3',4',5'-trifluoro-2-nitrobiphenyl, to the desired aniline. google.com This highlights the stability of the trifluorophenyl moiety under typical catalytic hydrogenation conditions used for nitro group reduction.

While the aniline group itself is generally resistant to reduction, the aromatic rings can be reduced under more forcing conditions. Catalytic hydrogenation using catalysts like rhodium or ruthenium at high pressures and temperatures can reduce the phenyl rings to form the corresponding cyclohexyl derivatives. This would convert this compound into various (trifluorocyclohexyl)cyclohexylamine structures. Dehalogenation, or the removal of fluorine atoms, can also occur under certain reductive conditions, potentially leading to defluorinated aniline byproducts.

Steric and Electronic Effects on Reaction Kinetics and Mechanisms

The reactivity of this compound is profoundly influenced by the steric and electronic properties of its substituents, particularly the three fluorine atoms.

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful influence on the molecule's electron distribution. acs.org This influence is a combination of two opposing effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached. nih.gov In the 3,4,5-trifluorophenyl group, the cumulative inductive effect of three fluorine atoms makes the ring highly electron-deficient. This effect is transmitted through the biphenyl (B1667301) system, reducing the electron density on the aniline ring and decreasing the basicity of the nitrogen atom.

The net result is that the 3,4,5-trifluorophenyl group acts as a strong electron-withdrawing group. This has several consequences for reactivity:

Decreased Basicity: The electron-withdrawing nature of the substituent reduces the availability of the nitrogen lone pair, making the aniline less basic than aniline itself.

Deactivation in EAS: The reduced electron density in the aniline ring makes it less nucleophilic and therefore slower to react with electrophiles. ucalgary.ca

Activation in SNAr: The trifluorinated ring is rendered highly electrophilic, making it a prime target for nucleophilic attack. nih.gov

Steric Hindrance: The biphenyl structure, with one ring attached at the ortho position to the amine, creates steric bulk that can hinder reactions at the amine itself and at the adjacent ortho position (C6) of the aniline ring.

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate a molecule's chemical structure with its reactivity or other properties. researchgate.net For substituted anilines, QSRR models have been developed to predict properties like metabolic fate and toxicity based on calculated physicochemical parameters. nih.govnih.gov

Key descriptors would likely include:

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants (σ), calculated atomic charges, and molecular orbital energies (e.g., HOMO and LUMO). nih.gov The strong electron-withdrawing nature of the trifluorophenyl group would be a dominant factor.

Steric Descriptors: These describe the size and shape of the molecule. Taft steric parameters (Es) or computational descriptors like molecular volume or surface area would be used to model the steric hindrance caused by the ortho-biphenyl arrangement.

Hydrophobic Descriptors: Parameters like the logarithm of the partition coefficient (logP) quantify the lipophilicity of the molecule, which can influence reaction rates in different solvent systems. researchgate.net

By building a regression model using these descriptors, one could quantitatively predict how changes in the molecular structure (e.g., changing the substitution pattern) would affect the kinetics of reactions like N-acylation or electrophilic substitution.

| Descriptor Type | Example Descriptor | Property Modeled | Expected Influence on Reactivity |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of the trifluorophenyl group | A large positive σ value would correlate with decreased reactivity in EAS and increased reactivity in SNAr. |

| Electronic | Calculated Charge on Nitrogen | Basicity and nucleophilicity of the amine | A less negative (or more positive) charge would correlate with lower basicity and slower rates of N-acylation. |

| Steric | Taft Steric Parameter (Es) | Steric hindrance around the reaction center | A more negative Es value for the ortho-substituent would indicate greater steric bulk, leading to slower reaction rates. |

| Hydrophobic | logP | Solubility and partitioning behavior | Can influence reaction kinetics depending on the solvent and the phase in which the reaction occurs. researchgate.net |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Specific Transformation Reactions

The reactivity of this compound has been harnessed in several specific transformations, highlighting its utility as a building block in organic synthesis.

Iridium-catalyzed C–H borylation is a powerful method for introducing boronate ester groups into aromatic rings, which can then be used in a wide array of cross-coupling reactions. For anilines, achieving selectivity for the C–H bond ortho to the amino group can be challenging, as standard conditions often lead to mixtures of isomers. acs.org

Research has shown that the choice of the diboron (B99234) reagent is critical for controlling regioselectivity. While B₂(pin)₂ often gives poor selectivity, smaller reagents like bis(ethylene glycolato)diboron (B₂eg₂) can dramatically favor ortho-borylation. This enhanced selectivity is attributed to the formation of an ArylN(H)B-eg species and favorable N–H···O hydrogen bonding interactions within a less sterically hindered iridium-catalyst transition state. acs.org

However, the resulting ortho-borylated aniline products using B₂eg₂ are often unstable and require immediate transesterification with pinacol (B44631) for isolation. nih.gov A subsequent study identified bis(butane-1,2-diolato)diboron (B₂bg₂) as an optimal reagent that balances high ortho-regioselectivity with improved product stability, allowing for direct isolation via silica (B1680970) gel chromatography. nih.gov

For this compound, an ortho-C–H borylation reaction would target the C-H bonds at the 3- and 6-positions of the aniline ring. Given the steric bulk of the trifluorophenyl group at the 2-position, borylation would be expected to occur predominantly at the less hindered 6-position. The strong electron-withdrawing nature of the trifluorophenyl substituent would likely deactivate the aniline ring, potentially requiring more forcing conditions or a more active catalytic system to achieve good yields.

| Diboron Reagent | Abbreviation | Key Feature | Reference |

|---|---|---|---|

| Bis(pinacolato)diboron | B₂pin₂ | Standard reagent, often gives low ortho-selectivity with anilines. | |

| Bis(ethylene glycolato)diboron | B₂eg₂ | Promotes high ortho-selectivity but products are often unstable. | acs.org |

| Bis(butane-1,2-diolato)diboron | B₂bg₂ | Provides a good balance of high ortho-selectivity and product stability. | nih.gov |

The diarylamine structure of this compound is a key precursor for the synthesis of nitrogen- and sulfur-containing heterocycles, most notably phenothiazines. Phenothiazines are a class of tricyclic compounds with significant applications in medicinal chemistry. nih.govslideshare.net

A modern and efficient two-step method for phenothiazine (B1677639) synthesis involves an initial ortho-thioarylation of an aniline derivative. rsc.org In this key step, a dual catalytic system using a super Lewis acid (e.g., iron(III) triflimide) and a Lewis base (e.g., diphenyl selenide) can activate an N-thiophthalimide reagent to achieve the ortho-C–S bond formation on the aniline ring. For this compound, this reaction would install a thioaryl group at the 6-position. The resulting thioarylated diarylamine can then undergo an intramolecular C–N bond formation via a copper-catalyzed Ullmann–Goldberg or a palladium-catalyzed Buchwald–Hartwig coupling to complete the phenothiazine ring system. rsc.org

A more classical approach to phenothiazine synthesis is the direct reaction of a diarylamine with elemental sulfur, often catalyzed by iodine or anhydrous aluminum chloride, at high temperatures (140-180 °C). slideshare.netcutm.ac.in This fusion reaction proceeds with the evolution of hydrogen sulfide (B99878) to forge the two C–S bonds and form the central thiazine (B8601807) ring in a single step. cutm.ac.in Applying this to this compound would yield a highly fluorinated phenothiazine derivative.

The Boyland-Sims oxidation is the reaction of an aniline with alkaline potassium persulfate to produce an ortho-aminoaryl sulfate (B86663), which upon hydrolysis yields an ortho-aminophenol. slideshare.netnih.gov The reaction is known for its simplicity and use of mild conditions, though yields can be moderate. nih.gov

The mechanism of the Boyland-Sims oxidation has been a subject of debate. The long-accepted mechanism involves the nucleophilic attack of the aniline nitrogen on the persulfate ion to form a zwitterionic arylhydroxylamine-O-sulfate intermediate. slideshare.netnih.gov This intermediate then undergoes an intramolecular rearrangement to form the ortho-sulfate product.

However, a revised mechanism has been proposed based on computational studies, suggesting that the rate-determining step is a two-electron oxidation of the arylamine to form a highly reactive arylnitrenium cation. nih.govyoutube.com This cation then reacts with a sulfate anion within the solvent cage to afford the ortho-aminoaryl sulfate. nih.gov The regioselectivity (predominantly ortho) is a key feature of this reaction. slideshare.netnih.gov

When applied to this compound, the strong electron-withdrawing effect of the trifluorophenyl group would decrease the nucleophilicity of the aniline nitrogen, likely slowing the initial step of the reaction regardless of the operative mechanism. This deactivation might necessitate longer reaction times or slightly elevated temperatures to achieve conversion to the corresponding ortho-hydroxylated product.

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. achemblock.com This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. nih.gov Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the C=N double bond of the imine. achemblock.comnih.gov

The reaction rate is pH-dependent, with optimal rates generally observed in weakly acidic conditions (around pH 5). nih.govyoutube.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. youtube.com

Biotransformation Pathways and Environmental Fate Research

The study of the biotransformation and environmental fate of this compound is intrinsically linked to its role as a primary transformation product of the widely used fungicide, Fluxapyroxad (B1673505). nih.govnih.gov Research into the environmental lifecycle of this compound, therefore, often begins with the degradation of its parent molecule.

Fluxapyroxad, an anilide fungicide, undergoes biotransformation in various environmental and biological systems, leading to the formation of this compound. nih.gov This process primarily involves the cleavage of the amide bond that links the trifluorophenylaniline moiety to the pyrazole-4-carboxamide part of the Fluxapyroxad molecule. chemicalbook.com This cleavage is a critical step in the breakdown of the fungicide and represents a significant pathway for the introduction of this compound into the environment.

While specific and detailed research on the standalone biotransformation of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on analogous fluorinated and non-fluorinated anilines. For instance, the biotransformation of other aniline compounds often involves enzymatic reactions such as oxidation of the amino group and the aromatic ring. publications.gc.ca In the case of fluorinated anilines, the presence and position of fluorine atoms can significantly influence the metabolic pathways and the rate of degradation.

The environmental fate of this compound is largely dictated by its chemical stability and its interactions within different environmental compartments, such as soil and water. The carbon-fluorine bonds in the trifluorophenyl group are exceptionally strong, which generally imparts a high degree of persistence to polyfluorinated compounds in the environment. itrcweb.org

Studies on the degradation of other chlorinated anilines in aquatic environments have shown that both photochemical and microbial processes can contribute to their breakdown, although the rates can be slow. nih.gov For instance, the degradation of 2,4,5-trichloroaniline (B140166) in freshwater was found to be influenced by both sunlight and microbial activity. nih.gov Given the structural similarities, it is plausible that the environmental fate of this compound is also influenced by these factors, though the trifluoro-substitution likely enhances its persistence. The general behavior of anilines in the environment includes partitioning to soil and sediment, with potential for bioaccumulation in aquatic organisms, although this can be species-dependent. publications.gc.ca

Detailed Research Findings

Research on the environmental fate of the parent compound, Fluxapyroxad, provides crucial context for understanding the environmental presence of this compound.

Table 1: Environmental Fate Characteristics of Fluxapyroxad

| Parameter | Finding | Reference |

|---|---|---|

| Formation of this compound | A known environmental transformation product of Fluxapyroxad. | nih.gov |

| Primary Degradation Pathway | Cleavage of the amide bond in Fluxapyroxad. | chemicalbook.com |

| Persistence of Parent Compound | Fluxapyroxad is persistent in soil and aquatic systems. |

| Mobility of Parent Compound | Moderate to low mobility in soil. | |

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H8F3N | chemicalbook.comachemblock.com |

| Molecular Weight | 223.19 g/mol | chemicalbook.com |

| Boiling Point | 303.7±37.0 °C (Predicted) | chemicalbook.com |

| Density | 1.315 g/cm³ | chemicalbook.com |

| pKa | 2.17±0.10 (Predicted) | chemicalbook.com |

| Solubility | DMSO (Slightly), Methanol (Slightly) | chemicalbook.com |

Due to the limited direct research on the biotransformation and environmental fate of this compound itself, further studies are warranted to fully elucidate its lifecycle, persistence, and potential long-term impacts in various ecosystems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(3,4,5-Trifluorophenyl)aniline, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic protons on both phenyl rings and the amine (-NH₂) protons. The protons on the aniline (B41778) ring typically appear as a complex multiplet pattern due to spin-spin coupling with each other. The amine protons often present as a broad singlet, the chemical shift and broadness of which can be influenced by factors such as solvent and concentration.

| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic Protons (Aniline Ring) | 6.6 - 7.4 | Multiplet (m) |

| Amine Protons (-NH₂) | ~3.5 - 5.0 | Broad Singlet (br s) |

| Aromatic Protons (Trifluorophenyl Ring) | ~6.8 - 7.2 | Multiplet (m) |

Table 1: Typical ¹H NMR data for this compound.

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum displays separate resonances for each unique carbon atom in the molecule. The carbon atoms bonded to fluorine exhibit characteristic splitting patterns due to carbon-fluorine coupling (J-coupling). The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the amino group. kpi.ua The carbon attached to the amino group (C-NH₂) and the carbons bearing fluorine atoms show distinct chemical shifts.

| Carbon Assignment | Typical Chemical Shift (δ) Range (ppm) |

| C-NH₂ | ~144 - 148 |

| C-F | ~140 - 155 (with C-F coupling) |

| Unsubstituted Aromatic Carbons | ~115 - 135 |

| C-C (Biphenyl Linkage) | ~120 - 130 |

Table 2: Typical ¹³C NMR data for this compound.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated compounds like this compound. wikipedia.org The ¹⁹F NMR spectrum provides direct evidence of the fluorine substitution pattern. wikipedia.org For a 3,4,5-trifluorophenyl group, two distinct signals are expected due to the symmetry of the substitution. The fluorine at the 4-position will appear as a triplet, being coupled to the two equivalent fluorine atoms at the 3- and 5-positions. The fluorine atoms at the 3- and 5-positions will appear as a doublet, being coupled to the single fluorine at the 4-position. The chemical shifts in ¹⁹F NMR are typically referenced to an internal or external standard like CFCl₃. rsc.org

| Fluorine Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) |

| F-4 | Varies | Triplet (t) | J(F-F) |

| F-3, F-5 | Varies | Doublet (d) | J(F-F) |

Table 3: Expected ¹⁹F NMR data for the trifluorophenyl group in this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of this compound. nih.gov This technique provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₁₂H₈F₃N. chemicalbook.comchemspider.com The experimentally determined monoisotopic mass should closely match the calculated exact mass of 223.0609. nih.gov Fragmentation patterns observed in the mass spectrum can also provide further structural information. For instance, the parent ion at m/z 93 is a dominant feature in the mass spectrum of aniline. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. For this compound, this technique can determine the precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings in the solid state. It can also reveal details about intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the fluorine atoms of a neighboring molecule, which can influence the crystal packing and physical properties of the compound.

Chromatographic Techniques for Purity and Yield Assessment

Chromatographic methods are essential for assessing the purity of synthesized this compound and for determining the yield of a reaction. achemblock.com Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can separate the target compound from starting materials, byproducts, and other impurities. By comparing the peak area of the product to that of a known standard, a quantitative measure of purity can be obtained. These techniques are often coupled with a detector like a mass spectrometer (GC-MS or LC-MS) for definitive peak identification.

Computational and Theoretical Studies on 2 3,4,5 Trifluorophenyl Aniline and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of 2-(3,4,5-Trifluorophenyl)aniline is characterized by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing trifluorophenyl ring. DFT calculations can provide a detailed picture of this electronic landscape. Key parameters that can be determined include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies and shapes of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO relates to its ability to accept electrons, reflecting its electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, particularly on the nitrogen atom of the amino group, due to its electron-donating nature. In contrast, the LUMO is anticipated to be distributed over the trifluorophenyl ring, a consequence of the strong electron-withdrawing effect of the three fluorine atoms. This separation of the FMOs would result in a significant intramolecular charge transfer character upon electronic excitation.

| Property | Expected Value/Characteristic for this compound |

| HOMO Energy | Relatively high, localized on the aniline moiety. |

| LUMO Energy | Relatively low, localized on the trifluorophenyl ring. |

| HOMO-LUMO Gap | Moderate, influencing reactivity and spectral properties. |

| Dipole Moment | Significant, due to the charge separation between the two rings. |

This table presents expected trends based on the analysis of structurally similar compounds. Actual values would require specific DFT calculations.

Investigation of Reaction Mechanisms and Transition State Stabilization

DFT is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For derivatives of this compound, which are often synthesized via cross-coupling reactions like the Suzuki-Miyaura coupling, DFT can be employed to understand the catalytic cycle in detail.

The Suzuki-Miyaura reaction involves a palladium catalyst to form a carbon-carbon bond between an organoboron compound and an organohalide. DFT calculations can model the key steps of this reaction: oxidative addition, transmetalation, and reductive elimination. By calculating the energy profile of the reaction pathway, researchers can identify the rate-determining step and understand how the electronic and steric effects of the trifluorophenyl group influence the reaction kinetics. The fluorine substituents, with their strong inductive effect, can impact the electron density at the reaction center, thereby affecting the stability of intermediates and transition states. For instance, the electron-withdrawing nature of the trifluorophenyl group could influence the ease of oxidative addition and reductive elimination steps in the catalytic cycle.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional shape or conformation of a molecule is critical to its function, particularly in biological systems where it dictates how a molecule interacts with a receptor. This compound has a flexible torsional angle between the two phenyl rings. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this molecule and its derivatives in different environments, such as in a solvent or interacting with a biological target.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time. By analyzing the trajectory of the simulation, one can identify the most stable conformations, the energy barriers between them, and how factors like solvent and temperature affect the conformational equilibrium. For this compound, MD simulations could reveal the preferred dihedral angle between the phenyl rings and how this is influenced by intermolecular interactions, such as hydrogen bonding involving the amino group and the fluorine atoms.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study could be developed to predict their potential biological activity, for example, as enzyme inhibitors or receptor ligands. This would involve:

Data Set: A collection of derivatives with experimentally measured biological activities.

Molecular Descriptors: Calculation of a wide range of numerical descriptors that encode the structural, electronic, and physicochemical properties of the molecules. These can include constitutional, topological, geometric, and quantum chemical descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

A hypothetical QSAR model for a series of this compound derivatives might reveal that descriptors related to the electrostatic potential on the trifluorophenyl ring and the hydrogen bonding capacity of the amino group are critical for activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Partial charge on fluorine atoms | Could modulate interactions with polar residues in a binding site. |

| Topological | Molecular connectivity indices | Reflects the size and branching of the molecule, affecting steric fit. |

| Quantum Chemical | HOMO/LUMO energies | Relates to the molecule's ability to participate in charge transfer interactions. |

| 3D-Descriptors | Solvent accessible surface area | Influences solubility and accessibility to the target site. |

This table illustrates the types of descriptors that could be significant in a QSAR model for this class of compounds.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of their activity.

For this compound and its derivatives, molecular docking could be used to predict their binding mode within the active site of a specific biological target. The process involves:

Receptor and Ligand Preparation: Obtaining the 3D structures of the receptor (often from the Protein Data Bank) and the ligand.

Docking Simulation: Using a docking algorithm to explore the possible binding poses of the ligand within the receptor's binding site.

Scoring: Evaluating the predicted poses using a scoring function that estimates the binding affinity.

The results of a docking study could reveal key interactions, such as hydrogen bonds between the amino group of the ligand and amino acid residues in the receptor, or halogen bonds involving the fluorine atoms. This information is crucial for the rational design of more potent and selective inhibitors.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a promolecule (a sum of spherical atomic densities for the molecule) dominates the corresponding sum over the procrystal.

Given the structure of this compound, the following intermolecular interactions would be expected to play a significant role in its crystal packing:

N-H···F Hydrogen Bonds: The amino group can act as a hydrogen bond donor, and the fluorine atoms as acceptors.

C-H···F Interactions: Weak hydrogen bonds between the C-H bonds of the aromatic rings and the fluorine atoms.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

H···H Contacts: Van der Waals interactions between hydrogen atoms.

The relative importance of these interactions can be quantified from the fingerprint plots, providing a deeper understanding of the forces that govern the solid-state architecture of this compound and its derivatives.

Applications in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery Research

In the realm of medicinal chemistry, the 2-(3,4,5-trifluorophenyl)aniline moiety is a valuable synthon for creating complex molecules with therapeutic potential. The presence of multiple fluorine atoms is a deliberate design choice to enhance the parent molecule's drug-like properties.

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure is particularly useful in constructing biaryl compounds, which are prevalent motifs in pharmaceuticals. rsc.orgnih.gov Synthetic chemists utilize this aniline (B41778) derivative in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to forge carbon-carbon bonds and assemble more complex molecular architectures. google.com

Research has demonstrated the synthesis of pyrazole (B372694) derivatives with a 3,5-bis(trifluoromethyl)phenyl group that show potent activity against drug-resistant bacteria. nih.gov While not the exact subject compound, this highlights the utility of trifluoromethyl-substituted phenyl moieties in designing new antimicrobials. nih.gov Similarly, various 7-anilino triazolopyrimidines have been synthesized and evaluated as potent antimicrotubule agents for cancer therapy. nih.govnih.gov The substitution pattern on the aniline ring is critical to the biological activity, and the use of fluorinated anilines, such as derivatives of this compound, is a key strategy in modulating the efficacy of these compounds. nih.gov For instance, a derivative featuring a 4'-fluoro-3'-chloroaniline at the 7-position displayed significant antiproliferative activity. nih.gov These examples underscore the role of fluorinated anilines as foundational components in the modular synthesis of new therapeutic candidates.

Table 1: Examples of Bioactive Scaffolds Incorporating Fluorinated Anilino Moieties

| Bioactive Scaffold | Therapeutic Area | Role of Fluorinated Aniline | Reference(s) |

| 7-Anilino Triazolopyrimidines | Anticancer (Antimicrotubule) | Modulates antiproliferative activity and tubulin polymerization inhibition. | nih.gov |

| Pyrazole Derivatives | Antimicrobial | Trifluoromethyl groups contribute to potent growth inhibition of bacteria. | nih.gov |

| Capsid Assembly Modulators | Antiviral (Hepatitis B) | 3,4,5-Trifluoroaniline is a key building block in the synthesis of the modulator. | ossila.com |

The introduction of fluorine into a drug candidate can profoundly influence its pharmacological profile, a strategy intentionally exploited when using this compound as a precursor. The three fluorine atoms on the phenyl ring are highly electronegative and exert strong inductive effects, which can alter the acidity (pKa) of the nearby amino group. tandfonline.comnih.gov This modulation can improve membrane permeability and, consequently, bioavailability by reducing the extent of ionization at physiological pH. tandfonline.comnih.gov

Furthermore, fluorine substitution significantly impacts a molecule's lipophilicity. Increased lipophilicity can enhance absorption and distribution by facilitating passage through lipid cell membranes. nih.govbenthamscience.com This can also lead to stronger binding interactions between the drug and its target protein or receptor. benthamscience.comresearchgate.net Another critical advantage is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. tandfonline.comresearchgate.net By strategically placing fluorine atoms, as in the 3,4,5-trifluorophenyl group, medicinal chemists can block metabolically vulnerable sites on a molecule, thereby prolonging its half-life and therapeutic effect. nih.govresearchgate.net

Table 2: Influence of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorination | Rationale | Reference(s) |

| Metabolic Stability | Increased | The high strength of the C-F bond prevents metabolic oxidation at that site. | tandfonline.comresearchgate.net |

| Lipophilicity | Increased | Enhances membrane permeability and can improve binding affinity. | nih.govbenthamscience.comresearchgate.net |

| Bioavailability | Often Improved | A combination of increased metabolic stability and modulated lipophilicity/pKa enhances systemic exposure. | tandfonline.comnih.govelsevierpure.com |

| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable intermolecular interactions with protein targets. | tandfonline.comnih.gov |

| pKa | Modulated (e.g., reduced basicity of amines) | The strong electron-withdrawing nature of fluorine alters the electronic properties of nearby functional groups. | tandfonline.comnih.gov |

Fluorinated scaffolds are foundational structures in modern drug design, used to create agents that target specific biological entities like enzymes or receptors with high precision. elsevierpure.com The this compound structure represents a pre-validated fluorinated scaffold, providing a reliable starting point for developing targeted therapies. nih.gov The trifluoromethyl group (CF3), a common feature in many pharmaceuticals, is particularly valued for its ability to improve drug efficacy through enhanced metabolic stability and protein-ligand interactions. nih.gov

The development of targeted drug delivery systems often leverages the unique properties of fluorine. nih.gov For instance, fluorinated compounds can serve as potent "warheads" in antibody-drug conjugates or other "guided molecular missiles" designed to seek out and destroy cancer cells while sparing healthy tissue. nih.gov The strategic incorporation of fluorine, as seen in the this compound building block, is a key tactic in creating these sophisticated therapeutic agents. elsevierpure.comnih.gov The trifluorophenyl group can fit into specific hydrophobic pockets of a target protein, while the aniline group provides a convenient handle for further chemical modification to optimize binding or link to a delivery vehicle.

The incorporation of non-natural amino acids into peptides is a powerful tool for modulating their structure, stability, and biological activity. nih.gov Fluorinated amino acids are of particular interest in this field of peptide engineering. nih.govnih.gov While direct use of this compound in peptide synthesis is not its primary application, it can be envisioned as a precursor to a novel fluorinated amino acid.

The introduction of fluorinated aromatic side chains into a peptide sequence can induce significant conformational changes and enhance the peptide's propensity to form stable secondary structures like fibrils or beta-sheets. nih.gov Fluorination can also increase the hydrophobicity of the amino acid residue, which can be used to control the self-assembly of peptides into supramolecular structures such as hydrogels for biomedical applications. nih.gov Furthermore, the increased stability conferred by fluorine can make peptides more resistant to degradation by proteases, improving their therapeutic potential by extending their duration of action in the body. nih.gov

Materials Science Research

The utility of this compound extends beyond medicine into the realm of materials science, where its unique structure is leveraged to create advanced functional polymers.

Aromatic amines are critical monomers in the synthesis of high-performance polymers such as polyimides. These materials are sought after for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace and electronics. researchgate.net The properties of the final polymer are directly influenced by the structure of the monomer precursors.

Using fluorinated diamines, which can be synthesized from precursors like this compound, can impart several desirable characteristics to the resulting polyimides. The presence of fluorine atoms often improves the solubility of the polymer in organic solvents, which is a significant advantage for processing and fabrication. researchgate.net It can also lower the dielectric constant and reduce moisture absorption, properties that are highly desirable for microelectronics applications. researchgate.net Furthermore, polymers derived from pentafluorophenyl acrylate, another example of a fluorinated precursor, are used as versatile polymeric active esters that can be easily modified to create multifunctional materials for a wide range of applications. researchgate.net Therefore, this compound serves as a valuable building block for creating specialized polymers with tailored thermal, optical, and electronic properties. ossila.com

Development of Advanced Liquid Crystal Compounds (Conceptual Link)

While direct studies detailing the use of this compound in liquid crystal synthesis are not prevalent in the reviewed literature, its core structure—a fluorinated biphenyl (B1667301) amine—is highly relevant to the design of advanced liquid crystalline materials. The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to modify their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. researchgate.netmdpi.com

Fluorinated biphenyls are known to be key components in many liquid crystal displays (LCDs). researchgate.netelectronicsandbooks.comtandfonline.com The introduction of fluorine can lead to materials with a wide nematic phase range and low melting points, which are desirable characteristics for practical applications. mdpi.com For instance, new organic derivatives, such as (E)-3(or4)-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline, have been synthesized and their liquid crystalline behaviors investigated, demonstrating the impact of fluorination on mesomorphic properties. nih.gov The synthesis of such compounds often involves the condensation of a fluorinated aldehyde with an aniline derivative. nih.gov Conceptually, this compound could serve as a precursor to a variety of liquid crystal structures, including Schiff bases, amides, or esters, where the trifluorinated phenyl ring would significantly influence the final properties of the material. The synthesis of novel highly fluorinated molecules containing biphenyl moieties has been shown to impact the electro-optic performance of polymer-dispersed liquid crystal (PDLC) systems. electronicsandbooks.com

Catalysis and Organocatalysis

The structural backbone of this compound is a recurring motif in the design of sophisticated ligands and organocatalysts.

Ligand Design in Transition Metal-Catalyzed Reactions

The 2-aminobiphenyl (B1664054) scaffold is a cornerstone in the development of ligands for transition metal-catalyzed cross-coupling reactions. Specifically, phosphine (B1218219) ligands derived from this structure are crucial for palladium-catalyzed reactions. manchester.ac.ukrsc.orgacs.org While direct synthesis of ligands from this compound is not explicitly detailed in the surveyed literature, its structure is analogous to precursors for high-performance ligands. For example, the synthesis of chiral biphenyl diphosphine ligands often starts from substituted nitrobenzene (B124822) derivatives which are then modified through a series of steps including coupling and phosphination. nih.gov

The trifluorophenyl group in this compound would impart unique electronic properties to any resulting phosphine ligand, potentially enhancing catalytic activity or selectivity in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. manchester.ac.uknih.gov The synthesis of fluorinated phosphine ligands and their coordination chemistry with metals like palladium and gold have been investigated, showing that fluorination can influence the catalytic performance. manchester.ac.ukacs.org

Development of Fluorinated Organocatalysts (e.g., Thiourea (B124793) Derivatives)

Thiourea derivatives have gained prominence as powerful hydrogen-bond-donating organocatalysts. mdpi.comresearchgate.netrsc.orgias.ac.in The introduction of fluorine atoms into the structure of these catalysts can enhance their acidity and, consequently, their catalytic activity. While the synthesis of a thiourea derivative directly from this compound is not described in the available literature, the general synthesis of fluorinated thioureas involves the reaction of a fluorinated amine with an isothiocyanate. mdpi.comresearchgate.netrsc.org

For instance, fluorinated pyridine (B92270) derivatives of thiourea have shown significant antimicrobial activity. researchgate.net Conceptually, this compound could be converted to its corresponding isothiocyanate or reacted with a suitable isothiocyanate to yield a novel fluorinated biphenyl thiourea. Such a catalyst would be a candidate for various asymmetric reactions, leveraging the established principles of thiourea organocatalysis.

Application in Radical- and Electrophilic-Based Transformations

The reactivity of aniline derivatives in radical and electrophilic reactions is well-documented. nih.govbyjus.comyoutube.comwikipedia.orgnih.govnih.govnih.gov The presence of the electron-withdrawing trifluorophenyl group in this compound is expected to significantly influence its reactivity in such transformations.

Anilines are known to undergo electrophilic substitution reactions like halogenation and nitration. byjus.comyoutube.comwikipedia.orgnih.govkhanacademy.orggoogle.comyoutube.com The amino group is a strong activating group, directing substitution to the ortho and para positions. byjus.com However, the trifluorophenyl group is strongly electron-withdrawing, which would deactivate the aniline ring towards electrophilic attack. This interplay of activating and deactivating groups could lead to interesting regioselectivity in electrophilic substitution reactions of this compound. For instance, nitration of aniline derivatives can yield a mixture of ortho, meta, and para products, with the distribution being highly dependent on the reaction conditions and the nature of other substituents. khanacademy.orgyoutube.com

In the realm of radical chemistry, aniline derivatives can participate in radical cyclization reactions to form various heterocyclic structures. researchgate.netdiva-portal.org While specific radical reactions involving this compound are not reported, it is conceivable that it could serve as a substrate in such transformations, potentially leading to novel fluorinated heterocyclic compounds. The deconstructive fluorination of cyclic amines via radical intermediates highlights the potential for innovative synthetic strategies involving fluorinated amine derivatives. nih.gov

Agrochemical Research and Development

The most prominent and well-documented application of this compound is in the synthesis of modern agrochemicals.

Investigation as a Key Intermediate in Agrochemical Synthesis

This compound is a crucial intermediate in the industrial synthesis of the fungicide fluxapyroxad (B1673505) . Fluxapyroxad is a succinate (B1194679) dehydrogenase inhibitor (SDHI) used to control a broad spectrum of fungal diseases in various crops. The synthesis of fluxapyroxad involves the formation of the this compound core, which is then coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

The formation of the this compound intermediate is typically achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prevalent method, reacting a derivative of 2-chloroaniline (B154045) with (3,4,5-trifluorophenyl)boronic acid in the presence of a palladium catalyst. Another approach involves the Negishi cross-coupling of a trifluorophenylzinc species with a 2-chloroaniline derivative.

| Reaction | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | 2-chloroaniline derivative, (3,4,5-trifluorophenyl)boronic acid | Palladium catalyst, Base | This compound |

| Negishi Coupling | 2-chloroaniline derivative, trifluorophenylzinc species | Palladium or Nickel catalyst | This compound |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

Traditional chemical synthesis methods are often associated with waste, high energy consumption, and the use of hazardous solvents. murraystate.edunih.gov The principles of green chemistry aim to address these issues by designing more environmentally friendly processes. nih.gov Future research on 2-(3,4,5-trifluorophenyl)aniline should prioritize the development of sustainable synthetic methodologies.

Key areas for investigation include:

Mechanosynthesis: This alternative synthesis method utilizes mechanical energy from a ball mill to induce reactions, often in the absence of a solvent. murraystate.edu It has been shown to be a faster, higher-yield, and cleaner method for producing related 2-aminobiphenyl (B1664054) palladacycles compared to traditional solution-based methods. murraystate.edu Exploring mechanochemical routes for the synthesis of this compound could significantly reduce solvent waste and improve efficiency. murraystate.edu

Catalyst Development: The Suzuki-Miyaura cross-coupling is a powerful method for constructing the C-C bond in biphenyl (B1667301) compounds. rsc.orgnih.gov However, it often relies on expensive palladium catalysts. rsc.org Research into developing more sustainable catalysts, such as those based on cheaper, more abundant metals like nickel, is a promising avenue. rsc.org Furthermore, creating heterogeneous and recyclable catalytic systems can offer a greener alternative to homogeneous catalysts. mdpi.com

Alternative Solvents: When solvents are necessary, the use of greener options like water or bio-derived solvents should be explored. nih.gov Research has demonstrated the successful synthesis of related compounds in environmentally friendly solvents, indicating the potential for similar applications in the synthesis of this compound. nih.gov

| Synthesis Approach | Potential Advantages | Research Focus |

| Mechanosynthesis | Reduced/eliminated solvent waste, faster reaction times, potentially higher yields. murraystate.edu | Adapting cross-coupling reactions to solid-state, ball-milling conditions. |

| Sustainable Catalysis | Lower cost (e.g., using nickel instead of palladium), reusability, reduced metal contamination in products. rsc.orgmdpi.com | Development of heterogeneous, recyclable catalysts; exploring base-free reaction conditions. rsc.orgmdpi.com |

| Green Solvents | Reduced environmental impact, improved safety. nih.gov | Investigating the feasibility of using water or other green solvents for coupling reactions. |

Comprehensive Mechanistic Elucidation of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The synthesis of this compound, likely via cross-coupling reactions like the Suzuki-Miyaura, involves a multi-step catalytic cycle. rsc.orgnih.gov

Future mechanistic studies should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can provide deep insights into reaction pathways. rsc.org Such studies can elucidate the energetics of different steps, including oxidative addition, transmetalation, and reductive elimination, which are key stages in the Suzuki-Miyaura coupling. rsc.orgnih.gov

Site Selectivity: In the synthesis of poly-substituted compounds, understanding and controlling site selectivity is a significant challenge. rsc.org Detailed mechanistic studies, combining experimental and computational approaches, can reveal the factors governing regioselectivity in cross-coupling reactions involving trifluorinated substrates. rsc.orgbeilstein-journals.org

Kinetics of Greener Methods: While greener methods like mechanosynthesis are promising, their kinetics are not well understood. murraystate.edu Research into the kinetics of these solid-state reactions is needed to fully understand and optimize these processes for the synthesis of this compound and its derivatives.

Exploration of New Biological Targets and Therapeutic Areas

Fluorinated compounds are prevalent in pharmaceuticals due to their enhanced biological properties. nbinno.commdpi.com The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents.

Unexplored avenues include:

Anticancer Agents: Derivatives of similar biaryl structures have shown potent activity as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy. nih.gov For instance, certain 2-anilino triazolopyrimidines act as microtubule-destabilizing agents, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov Synthesizing and screening a library of this compound derivatives against various cancer cell lines could identify new potent anticancer compounds.

Antimicrobial Agents: The emergence of drug-resistant bacteria is a major global health threat. nih.gov Novel pyrazole (B372694) derivatives containing aniline (B41778) moieties have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The trifluorophenyl group could enhance the antimicrobial properties of such compounds, making this a fertile area for investigation.

Antiviral Agents: Isatin derivatives, which can be synthesized from anilines, have been investigated as broad-spectrum antiviral agents against viruses like influenza (H1N1) and herpes simplex virus 1 (HSV-1). mdpi.com Exploring derivatives of this compound within this chemical space could lead to the discovery of new antiviral candidates.

| Therapeutic Area | Rationale | Research Goal |